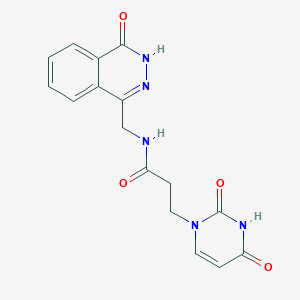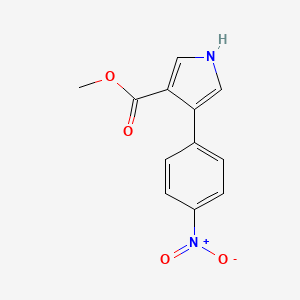
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide is a complex organic molecule with potential applications in various scientific fields. Its structure features a blend of dihydropyrimidine and dihydrophthalazine moieties, indicating its potential versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting from basic organic intermediates:
Synthesis of 3,4-dihydropyrimidin-2,4-dione: : This involves the cyclization of urea with an appropriate β-keto ester under acidic conditions.
Formation of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide: : This step includes the condensation reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by N-alkylation with propanamide.
Industrial Production Methods: The compound’s synthesis on an industrial scale would involve optimizing reaction conditions to ensure high yield and purity, utilizing continuous flow reactors to enhance reaction efficiency, and applying green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions with reagents like hydrogen peroxide, leading to various oxidized forms.
Reduction: : Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: : Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation yields hydroxylated derivatives, reduction results in alcohols, and substitution can produce various alkylated products.
Applications De Recherche Scientifique
This compound has broad applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in studying enzyme interactions due to its dihydropyrimidine core.
Medicine: : Investigated for antiviral and anticancer activities.
Industry: : Utilized in the development of new materials with unique properties.
Mécanisme D'action
The compound interacts with biological systems primarily through its dihydropyrimidine and phthalazinone groups. These moieties can bind to specific enzymes and receptors, influencing cellular processes. The exact mechanism involves inhibition of key enzymatic pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Compared to other dihydropyrimidine and phthalazinone derivatives, this compound’s unique combination of functional groups offers distinct chemical reactivity and biological activity. Similar compounds include:
3,4-dihydropyrimidin-2-one derivatives
Phthalazinone-based molecules
Combined analogs with different linker modifications
This compound stands out due to its dual functional cores and potential to bridge gaps between chemical reactivity and biological activity, making it a valuable molecule in scientific research and application.
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13(5-7-21-8-6-14(23)18-16(21)25)17-9-12-10-3-1-2-4-11(10)15(24)20-19-12/h1-4,6,8H,5,7,9H2,(H,17,22)(H,20,24)(H,18,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVTYQBMZPQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2938004.png)
![Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2938005.png)

![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)

![3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2938011.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide](/img/structure/B2938013.png)
![N-(2-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2938015.png)
![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)
